3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride
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Overview
Description
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride is a synthetic compound with a molecular weight of 260.72 g/mol It is characterized by the presence of an azepan-2-one ring, an oxadiazole ring, and an amino group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties . They are known to interact with various enzymes and receptors involved in bacterial, viral, and parasitic infections .
Mode of Action
It can be inferred from related compounds that the presence of the 1,2,4-oxadiazole ring might play a crucial role in its biological activity . The nitrogen and oxygen atoms in the oxadiazole ring can form hydrogen bonds with target proteins, potentially disrupting their normal function .
Biochemical Pathways
Based on the anti-infective properties of related compounds, it can be hypothesized that this compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents .
Result of Action
Based on the properties of related compounds, it can be hypothesized that this compound may inhibit the growth of infectious agents, leading to their eventual elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride typically involves the following steps :
Formation of the oxadiazole ring: This is achieved by reacting an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature.
Introduction of the azepan-2-one ring: This step involves the reaction of the oxadiazole intermediate with an appropriate azepan-2-one precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-infective agent.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar structure but with a furazan ring instead of an azepan-2-one ring.
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: Contains a chloromethyl group and a furazan ring.
2-Amino-1,3,4-oxadiazole derivatives: Similar oxadiazole ring but different substituents.
Uniqueness
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride is unique due to the presence of both an azepan-2-one ring and an oxadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-7-12-9(16-13-7)6-14-5-3-2-4-8(11)10(14)15;/h8H,2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUIKSKRJURVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCCC(C2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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